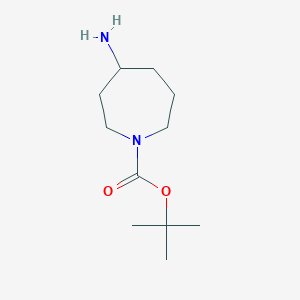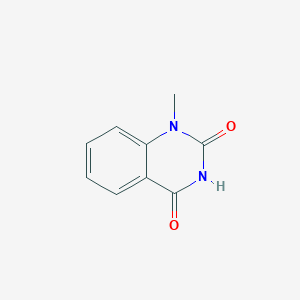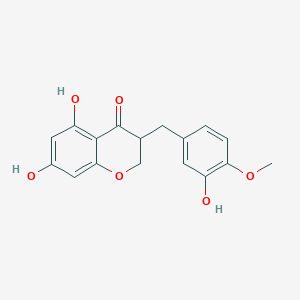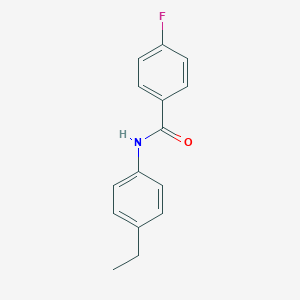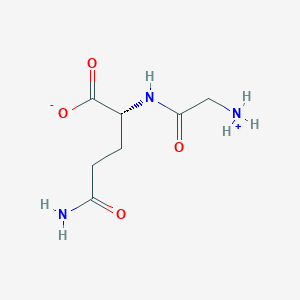
Glycyl-d-glutamine
概要
説明
Glycyl-d-glutamine is a dipeptide composed of glycine and d-glutamine. It is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications. This compound is particularly significant in the field of nutrition and medicine due to its role in enhancing gut health and supporting immune function.
科学的研究の応用
Glycyl-d-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a stable dipeptide for studying peptide synthesis and degradation.
Industry: Utilized in the food industry to enhance the flavor and functional properties of proteins.
作用機序
Target of Action
Glycyl-d-glutamine (Gly-Gln) is a synthetic dipeptide that is synthesized from β-endorphin post-translationally . It primarily targets cells of the immune system and enterocytes . Glutamine, a component of Gly-Gln, has been found to activate the mammalian target of rapamycin cell signaling in enterocytes .
Mode of Action
Gly-Gln interacts with its targets by regulating the expression of several genes of cell metabolism, signal transduction proteins, cell defense, and repair regulators . It also activates intracellular signaling pathways . Glutamine, a component of Gly-Gln, is involved in activating the mammalian target of rapamycin cell signaling in enterocytes .
Biochemical Pathways
Gly-Gln plays a crucial role in several metabolic pathways. It is involved in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function . Glutamine metabolism has been linked to central carbon metabolism pathways, including glutaminolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
It is known that gly-gln can be metabolized by certain bacteria in vitro . More research is needed to fully understand the ADME properties of Gly-Gln and their impact on its bioavailability.
Result of Action
Dietary Gly-Gln supplementation has been shown to improve intestinal integrity, inflammatory responses, and oxidative status . It increases the production of interleukin 10, tight junction proteins, and superoxide dismutase, while reducing the production of malondialdehyde and nitric oxide synthase activity .
Action Environment
The action of Gly-Gln is influenced by various environmental factors, particularly the gut microbiota. Dietary Gly-Gln supplementation has been shown to beneficially alter the gut microbiota by increasing bacterial loading, elevating alpha diversity, and increasing the relative abundance of anaerobes and fiber-degrading bacteria . This contributes to the amelioration of intestinal integrity, inflammatory responses, and oxidative status .
Safety and Hazards
生化学分析
Biochemical Properties
Glycyl-d-glutamine participates in several biochemical reactions. It interacts with enzymes such as glutaminase, which catalyzes the cleavage of the gamma-amido bond of glutamine residues, producing ammonia and glutamate . This interaction is essential for various metabolic processes, including the synthesis of proteins and nucleotides .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays key roles in the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the deamidation of glutamine residues, a process catalyzed by glutaminases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that dietary this compound supplementation improves gut microbiota dysbiosis induced by stress, enriching obligate anaerobes and short-chain fatty acid (SCFA)-producing bacteria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific threshold effects and toxic or adverse effects at high doses have not been reported, it is known that glutamine supplementation has inconsistent effects on animal growth and immune-inflammatory responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutaminases and contributes to the synthesis of metabolites that drive the TCA cycle . It also affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters. For instance, it enters cells through the amino acid transporter ASCT2/SLC1A5 and is converted to glutamate in the mitochondria .
Subcellular Localization
It is known that glutamine synthetase, an enzyme that interacts with glutamine, is localized in the cytosol and chloroplasts .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of glycyl-d-glutamine typically involves the protection of the N-terminal of glycine using tert-butoxycarbonyl (Boc) anhydride, followed by condensation with d-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to obtain the crude product, which is then purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. One method involves mixing d-glutamine with carbonate water solution, followed by the addition of phthalimide acetyl chloride. The resulting product undergoes hydrazinolysis with hydrazine hydrate to yield this compound . These methods are designed to be environmentally friendly and cost-effective, avoiding the use of toxic solvents.
化学反応の分析
Types of Reactions: Glycyl-d-glutamine undergoes various chemical reactions, including deamidation, hydrolysis, and condensation. Deamidation involves the hydrolysis of amide bonds, producing ammonia and the corresponding acidic amino acids .
Common Reagents and Conditions:
Deamidation: Catalyzed by enzymes such as glutaminases, which hydrolyze the gamma-amido bond of d-glutamine residues.
Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of the dipeptide into its constituent amino acids.
Condensation: Involves the use of chloroformate and Boc anhydride for the protection and activation of amino acids.
Major Products: The major products formed from these reactions include ammonia, glutamic acid, and glycine. These products are essential for various metabolic processes and have significant biological functions.
類似化合物との比較
Alanyl-glutamine: Another dipeptide used as a glutamine substitute, known for its high solubility and stability.
Glutamic acid derivatives: Compounds that modify the behavior of glutamine and glutamic acid in cancer cells, offering potential therapeutic benefits.
Uniqueness: Glycyl-d-glutamine is unique due to its specific combination of glycine and d-glutamine, which provides enhanced stability and solubility compared to other dipeptides. Its ability to modulate gut microbiota and support immune function makes it particularly valuable in medical and nutritional applications .
特性
IUPAC Name |
(2R)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMUAGGSDZXTHX-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does glycyl-L-glutamine interact with cardiac cells and what are the downstream effects?
A1: While the exact mechanism of interaction remains unclear, research suggests that glycyl-L-glutamine exerts a trophic effect on developing rat heart cells. [] This means it supports the growth and survival of these cells, specifically influencing the cholinergic system, which is crucial for communication within the heart.
Q2: Does glycyl-L-glutamine affect the activity of acetylcholinesterase in cardiac cells?
A2: Interestingly, while glycyl-L-glutamine influences the expression of specific AChE molecular forms, it does not appear to alter the overall enzymatic activity of AChE in cultured post-natal ventricular myocytes. [] This suggests that its influence might be more focused on regulating the structural organization and localization of AChE, rather than directly modulating its catalytic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)
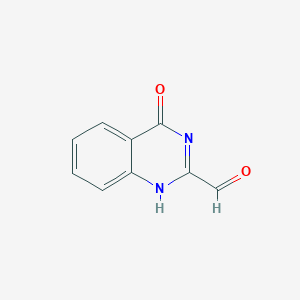


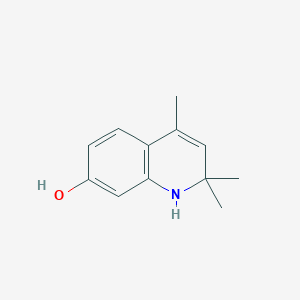

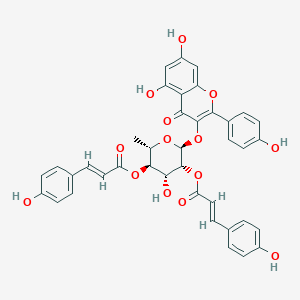
![N-[(4-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B171849.png)

